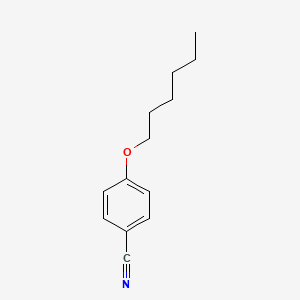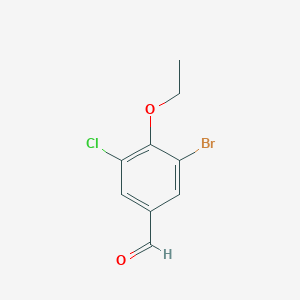
2-(1,3-Benzodioxol-5-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzodioxol-5-yl)piperidine, commonly known as 2-BDP, is a heterocyclic compound belonging to the piperidine family. It is a versatile organic compound which has a wide range of applications in the field of synthetic organic chemistry. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and natural products. 2-BDP is also used as a starting material in the production of certain dyes, pesticides, and other specialty chemicals.
科学的研究の応用
Green Corrosion Inhibitors
Piperine derivatives, including those related to 2-(1,3-Benzodioxol-5-yl)piperidine, have been explored for their potential as green corrosion inhibitors on iron surfaces. Theoretical studies using Density Functional Theory (DFT) and Monte Carlo dynamics have shown that these compounds can form stable complexes with iron, potentially offering an eco-friendly solution for corrosion protection. These findings suggest a promising application in the field of materials science and engineering, particularly for protecting metal surfaces in corrosive environments (Belghiti et al., 2018).
Insecticidal Properties
Research on the fruits of Piper nigrum Linn. revealed the isolation of new isomeric insecticidal amides related to this compound, exhibiting significant toxicity against larvae of Aedes aegypti. These findings highlight the compound's potential application in developing new, natural insecticides for pest control, contributing to safer and more environmentally friendly pest management strategies (Siddiqui et al., 2004).
Modulation of Biological Receptors
Studies have shown that derivatives of this compound can modulate biological receptors such as γ-aminobutyric acid type A receptors (GABAAR) and transient receptor potential vanilloid type 1 (TRPV1) receptors. These modulations suggest potential therapeutic applications in treating neurological and psychiatric disorders by regulating neurotransmitter activities (Schöffmann et al., 2014).
Anti-Seizure Effects
The activation of TRPV1 receptors by this compound-related compounds has been linked to anti-seizure effects in mice models. This suggests a novel therapeutic pathway for the development of antiepileptic drugs, providing new hope for patients with seizure disorders (Chen et al., 2013).
Antimicrobial Activities
Several studies have synthesized and evaluated piperidine-based derivatives for their antimicrobial properties. These compounds have shown effectiveness against a range of bacterial strains, indicating their potential as new antibacterial agents. The broad spectrum of activity, especially against clinically important bacteria, underscores the importance of these compounds in addressing the growing concern of antibiotic resistance (He et al., 2003).
将来の方向性
The future directions of research involving 2-(1,3-Benzodioxol-5-yl)piperidine could involve further exploration of its therapeutic properties, particularly its potential anticancer effects . Further studies could also investigate its mechanism of action and potential applications in pharmaceuticals .
作用機序
Target of Action
2-(1,3-Benzodioxol-5-yl)piperidine, also known as piperine, is a piperidine alkaloid present in the fruits of Black pepper (Piper nigrum) and long pepper (Piper longum) . It primarily targets multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, and breast cancer resistance protein . These targets play crucial roles in various physiological activities like anti-asthmatic, anti-tumor immunomodulatory, cytoprotective, and hepatoprotective .
Mode of Action
Piperine interacts with its targets and induces changes in their function. For instance, it inhibits poly (ADP-ribose) polymerase activation, reduces pro-apoptotic Bax levels, and elevates Bcl-2 levels, showing its anti-apoptotic mechanism . It also acts as a phosphatidylinositor-3-kinase/Akt and induces apoptosis of breast cancer cells .
Biochemical Pathways
Piperine affects multiple biochemical pathways. It regulates signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways are involved in various physiological activities and disease conditions.
Pharmacokinetics
Piperine exhibits remarkable bioavailability enhancing abilities . It has a high degree of brain exposure with a Kp, brain of 0.95 and Kp, uu, brain of 1.10. It also shows high-BBB penetration potential with no interaction with efflux transporter .
Result of Action
The molecular and cellular effects of piperine’s action are significant. It shows remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties fit its appropriate use in pathological conditions of CNS (central nervous system), CVS (cardiovascular system), GIT (gastrointestinal tract) dysfunctions, bone, and various other physiological activities .
Action Environment
The action, efficacy, and stability of piperine can be influenced by environmental factors. For instance, it is recommended to keep containers tightly closed in a dry, cool, and well-ventilated place to avoid degradation . Furthermore, the activity among the piperidine amides increases with increasing substitution on the piperidine ring carbons, with ethyl substituted being more active than the methyl analogues .
生化学分析
Biochemical Properties
2-(1,3-Benzodioxol-5-yl)piperidine exhibits remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . It interacts with multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, and others . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to reduce lipid peroxidation and stimulate glutathione levels in the striatum of rats, indicating its antioxidant effect .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to regulate multiple signaling molecules . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been shown to have a high degree of brain exposure, suggesting efficient brain uptake due to its very limited liver metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, intratumoral administration of this compound into fully developed tumors strongly inhibited the growth of TNBC (MDAMB-468 cells) xenografts in NOD/SCID mice .
Metabolic Pathways
It has been suggested that it has the ability to alter gastrointestinal disorders, drug-metabolizing enzymes, and the bioavailability of several drugs .
Transport and Distribution
It has been shown to have a high degree of brain exposure, suggesting efficient brain uptake due to its very limited liver metabolism .
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-6-13-10(3-1)9-4-5-11-12(7-9)15-8-14-11/h4-5,7,10,13H,1-3,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGVRNQRAJIACI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)











